2-Chloro-3-methyl-5-nitropyridine
Overview
Description
2-Chloro-3-methyl-5-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also known by the synonym 2-Chloro-5-nitro-3-picoline .
Synthesis Analysis
The synthesis of this compound involves several steps. The method disclosed in a patent includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing 2-chloro-5-nitropyridine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The empirical formula of this compound is C6H5ClN2O2, and its molecular weight is 172.57 . The SMILES string representation is Cc1cc(cnc1Cl)N+=O .Chemical Reactions Analysis
The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 45-50 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 284.7±35.0 °C at 760 mmHg, and a flash point of 126.0±25.9 °C .Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
The molecular structure and properties of compounds related to 2-Chloro-3-methyl-5-nitropyridine have been extensively studied. For instance, Velraj et al. (2015) investigated the molecular structures, vibrational wavenumbers, and electronic properties of 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine. Their study utilized density functional theory (DFT) and revealed insights into the stability, charge delocalization, and reactivity of these compounds (Velraj, Soundharam, & Sridevi, 2015).
Synthesis and Optical Properties
Research on synthesis and optical properties of derivatives of this compound is also significant. Jukić et al. (2010) synthesized a compound from a derivative of this compound and analyzed its structure using X-ray analysis. They also studied its optical properties using UV–vis absorption and fluorescence spectroscopy (Jukić, Cetina, Halambek, & Ugarković, 2010).
Application in Anticancer Drug Synthesis
In the field of pharmacology, derivatives of this compound are used as intermediates in the synthesis of small molecule anticancer drugs. Zhang et al. (2019) developed a high yield synthetic method for an important intermediate utilizing 2-chloro-5-nitropyridine, showcasing its relevance in drug synthesis (Zhang, Lai, Feng, & Xu, 2019).
Role in Conformational Stability and Vibrational Studies
The conformational stability and vibrational properties of nitropyridine derivatives, closely related to this compound, have also been a subject of research. Balachandran et al. (2012) analyzed the conformational stability and vibrational properties of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine. This study contributes to understanding molecular stability and bond strength in similar compounds (Balachandran, Lakshmi, & Janaki, 2012).
Use in Kinetic Studies and Nucleophilic Substitutions
Research on kinetics and reactions involving this compound derivatives is also noteworthy. Hamed (1997) studied the kinetics of the reactions of 2-chloro-3-nitropyridine and its derivatives with different nucleophiles, offering valuable insights into their reactivity and substitution mechanisms (Hamed, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloro-3-methyl-5-nitropyridine is primarily used as a biochemical reagent in life science research It is known to have an impact on the respiratory system .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds .
Biochemical Pathways
It is known to be involved in the synthesis of various organic compounds, indicating its role in various biochemical pathways .
Pharmacokinetics
It is known that the compound is used in laboratory settings for the synthesis of substances .
Result of Action
Given its use in the synthesis of various organic compounds, it can be inferred that it plays a crucial role in the formation of new compounds with potential biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . This suggests that temperature can significantly impact its stability. Furthermore, its use in laboratory settings indicates that it is typically handled under controlled conditions to ensure its efficacy and stability .
Properties
IUPAC Name |
2-chloro-3-methyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIOIGXJUZTWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176827 | |
Record name | 2-Chloro-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-56-4 | |
Record name | 2-Chloro-3-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22280-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methyl-5-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22280-56-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Chloro-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-3-METHYL-5-NITROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZN7UCB3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-3-methyl-5-nitropyridine in the synthesis of polyimides?
A1: this compound serves as a crucial starting material for synthesizing specific diamine monomers used in polyimide production [, ]. In the research, it reacts with bisphenol A to create 2,2’-bis [4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane. This diamine monomer is then reacted with various aromatic dianhydride monomers to produce a series of polyimides.
Q2: How does the incorporation of a pyridine ring, derived from this compound, affect the properties of the resulting polyimides?
A2: The research demonstrates that incorporating a pyridine ring, originating from the this compound derivative, significantly influences the thermal and mechanical properties of the resulting polyimides []. The synthesized polyimide films exhibited good thermal stability, with glass transition temperatures (Tg) ranging from 236-300°C and high degradation temperatures. Additionally, they possessed desirable mechanical properties, including tensile strength ranging from 72-90MPa. This suggests that the presence of the pyridine ring contributes to the robust nature and high-temperature performance of these polymers.
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